molecular formula C20H22ClNO2 B2648487 (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride CAS No. 2519517-78-1

(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride

Cat. No. B2648487
CAS RN: 2519517-78-1
M. Wt: 343.85
InChI Key: OPKXOEGWLHVGEG-NOILCQHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olopatadine hydrochloride is a compound with the empirical formula C21H23NO3·HCl and a molecular weight of 373.87 . It is also known by other names such as AL-4943A, KW-4679, Opatanol, and Patanol .


Synthesis Analysis

The synthesis of Olopatadine hydrochloride involves a process where a compound of a certain formula is reacted in the presence of a palladium catalyst to provide a compound of another formula . The acid protecting group is then removed to provide the compound of Olopatadine and if desired, it can be transformed into its salts .


Molecular Structure Analysis

The molecular structure of Olopatadine hydrochloride is represented by the formula C20H22ClNO2 . It has a double-bond stereo configuration .


Physical And Chemical Properties Analysis

Olopatadine hydrochloride has a molecular weight of 373.87 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Reactions and Interactions: The chemical (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride exhibits unique reactivity patterns due to its structural features. For instance, research on related compounds, such as 8-Dimethylaminonaphthalene-1-carbaldehyde, shows that these compounds can undergo O-acylation and N-C bond formation under certain conditions, demonstrating the potential for creating salts through electron donation mechanisms similar to those seen in amides (Wannebroucq et al., 2016).

Synthesis and Chemical Properties

  • Synthetic Approaches: Synthesis of compounds related to (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride involves complex chemical reactions, such as the preparation of dibenz[b,e]oxepin-bovine serum albumin conjugate for radioimmunoassay purposes. This indicates the compound's utility in creating derivatives for scientific and diagnostic applications (Ohshima et al., 1992).

Degradation and Stability Studies

  • Degradation Studies: The compound's stability and degradation patterns under various stress conditions have been a subject of research, providing insights into its chemical stability and potential degradation products. Such studies are crucial for understanding the compound's behavior in different environments and for the development of pharmaceuticals (Mahajan et al., 2012).

Application in Medicinal Chemistry

  • Antiallergic Properties: Research has shown that derivatives of (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde; hydrochloride possess potent antiallergic properties, highlighting its importance in the development of new antiallergic medications. This includes the synthesis and evaluation of various derivatives for their inhibitory effects on specific allergic reactions (Ohshima et al., 1992).

properties

IUPAC Name

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2.ClH/c1-21(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-22)12-19(18)20;/h3-4,6-10,12-13H,5,11,14H2,1-2H3;1H/b18-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXOEGWLHVGEG-NOILCQHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.